3,5-dichloro-2-Thiophenecarbonitrile
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Overview
Description
3,5-Dichlorothiophene-2-carbonitrile is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic heterocycle containing sulfur. The presence of chlorine atoms and a nitrile group in 3,5-dichlorothiophene-2-carbonitrile makes it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dichlorothiophene-2-carbonitrile can be synthesized through several methods. One common approach involves the chlorination of thiophene derivatives. For instance, the chlorination of 2-thiophenecarbonitrile with chlorine gas in the presence of a catalyst can yield 3,5-dichlorothiophene-2-carbonitrile . Another method involves the reaction of 3,5-dichlorothiophene with cyanogen bromide under basic conditions .
Industrial Production Methods
Industrial production of 3,5-dichlorothiophene-2-carbonitrile typically involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichlorothiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: 3,5-diaminothiophene-2-carbonitrile or 3,5-dimethoxythiophene-2-carbonitrile.
Oxidation: 3,5-dichlorothiophene-2-sulfoxide or 3,5-dichlorothiophene-2-sulfone.
Reduction: 3,5-dichlorothiophene-2-amine.
Scientific Research Applications
3,5-Dichlorothiophene-2-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-dichlorothiophene-2-carbonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorothiophene-3-carbonitrile: Similar structure but different substitution pattern.
3,5-Dichlorothiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
3,5-Dibromothiophene-2-carbonitrile: Bromine atoms instead of chlorine atoms.
Uniqueness
3,5-Dichlorothiophene-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine atoms and a nitrile group makes it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C5HCl2NS |
---|---|
Molecular Weight |
178.04 g/mol |
IUPAC Name |
3,5-dichlorothiophene-2-carbonitrile |
InChI |
InChI=1S/C5HCl2NS/c6-3-1-5(7)9-4(3)2-8/h1H |
InChI Key |
UUJFOQDWOYZTQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1Cl)C#N)Cl |
Origin of Product |
United States |
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